(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol
Overview
Description
(S,R,S)-alpha-tocopherol is the (S,R,S)-stereoisomer of alpha-tocopherol. It is an enantiomer of a (R,S,R)-alpha-tocopherol.
Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Approaches and Chemical Properties : The compound has been synthesized and structurally analyzed in various studies. For example, a study by Maruyama, Tobimatsu, and Naruta (1979) explored the methylation of related chromanol compounds, providing insights into the synthetic pathways and structural aspects of such molecules (Maruyama, Tobimatsu, & Naruta, 1979).
Molecular Characterization : Detailed molecular characterization of similar compounds has been performed in various studies, such as the isolation of new compounds from Ricinus communis, which includes extensive spectroscopic experiments to elucidate their structures (Tan, Cai, Du, & Luo, 2009).
Biological and Pharmaceutical Research
Biological Activity Analysis : Research by Kuribayashi et al. (1992) examined the effects of a structurally similar compound on lipid peroxidation and phospholipase A2 activity, suggesting its potential in treating ischemia-reperfusion injuries (Kuribayashi, Yoshida, Sakaue, & Okumura, 1992).
Synthesis of Analogs for Drug Development : Studies such as those by Yoshikawa et al. (1991) have synthesized analogs of this compound, which showed hypoglycemic activity, indicating their potential as antidiabetic agents (Yoshikawa, Aizawa, Kanai, Fujita, Horikoshi, & Yoshioka, 1991).
Advanced Chemical Synthesis Techniques
- Novel Synthesis Methods : Innovative synthesis methods for similar compounds have been developed, such as the tandem Prins-type cyclization method by Someswarao et al. (2018) for creating fused polycyclic ring systems, showcasing the versatility in chemical synthesis of these compounds (Someswarao, Khan, Reddy, & Sridhar, 2018).
Applications in Material Science
- Use in Liquid Crystal Synthesis : Heppke et al. (1997) synthesized novel liquid crystals derived from compounds structurally related to the one , indicating potential applications in material science (Heppke, Loetzsch, Morr, & Ernst, 1997).
properties
IUPAC Name |
(2S)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22+,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHHUAWPYXKBD-KERYWQKISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@](O2)(C)CCC[C@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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